molecular formula C19H14N4O5S B2801722 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476458-92-1

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2801722
CAS No.: 476458-92-1
M. Wt: 410.4
InChI Key: MHEWHESWQKQPFH-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzo[d][1,3]dioxole moiety and substituted with a 4-nitrophenyl group. Its structure combines electron-withdrawing (nitrophenyl) and electron-donating (benzodioxole) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c24-19(11-1-6-16-17(7-11)28-10-27-16)20-18-14-8-29-9-15(14)21-22(18)12-2-4-13(5-3-12)23(25)26/h1-7H,8-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEWHESWQKQPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, nitrobenzene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on key functional groups, physical properties, and spectral data.

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Spectral Data
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (Target) Thieno[3,4-c]pyrazole ~452.4 (calculated) Not reported Not reported 4-nitrophenyl, benzodioxole carboxamide, dihydrothienopyrazole No published data available
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine ~592.6 (calculated) 243–245 51 4-nitrophenyl, cyano, diethyl ester, tetrahydroimidazopyridine, phenethyl 1H NMR (δ 1.25–4.45 ppm), 13C NMR (δ 14.3–164.2 ppm), IR (ν 1730 cm⁻¹, C=O), HRMS (m/z 593.1701)

Key Observations:

Structural Differences: The target compound contains a thieno[3,4-c]pyrazole core, whereas compound 1l features a tetrahydroimidazo[1,4-c]pyridine ring. The latter’s fused imidazole-pyridine system may enhance aromaticity and stability compared to the sulfur-containing thienopyrazole core of the target. The benzodioxole carboxamide substituent in the target compound contrasts with the diethyl ester and cyano groups in 1l, which likely influence solubility and electronic properties.

Physical Properties: Compound 1l exhibits a high melting point (243–245°C) due to its rigid fused-ring system and polar substituents (nitrophenyl, cyano). The target compound’s melting point is unreported but may similarly be elevated due to its nitro and benzodioxole groups.

Spectral Data :

  • The 1l compound’s NMR and IR data confirm the presence of ester (C=O stretch at 1730 cm⁻¹) and nitrophenyl groups. For the target compound, analogous techniques would likely resolve signals for the benzodioxole (C-O-C) and carboxamide (NH/CO) functionalities.

Discussion of Structural and Functional Implications

  • Electron-Withdrawing Groups : Both compounds feature a 4-nitrophenyl group, which enhances electrophilicity and may improve binding affinity in biological targets (e.g., enzyme active sites).
  • Substituent Effects : The benzodioxole moiety in the target compound could improve metabolic stability relative to 1l ’s ester groups, which are prone to hydrolysis.

Biological Activity

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core linked to a benzo[d][1,3]dioxole moiety, which contributes to its unique pharmacological properties. The molecular formula is C20H16N4O3SC_{20}H_{16}N_{4}O_{3}S with a molecular weight of 392.4 g/mol. Its structure is illustrated below:

ComponentDescription
Molecular Formula C20H16N4O3SC_{20}H_{16}N_{4}O_{3}S
Molecular Weight 392.4 g/mol
Core Structure Thieno[3,4-c]pyrazole
Functional Groups Nitro group, dioxole

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization under acidic or basic conditions.
  • Introduction of the Nitro Group : Nitration using nitric acid and sulfuric acid.
  • Coupling with Benzo[d][1,3]dioxole : Utilizing coupling reactions to form the final compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that related thieno-pyrazole derivatives can inhibit cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values as low as 9 μM .
  • Mechanism of Action : The anticancer effects are often linked to cell cycle arrest and apoptosis induction through various signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antifungal Activity : Similar pyrazole-containing compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol biosynthesis—a critical component of fungal cell membranes .

Case Studies

  • Cell Line Studies : A study on related compounds revealed that they significantly inhibited the growth of several cancer cell lines (MCF7, HepG2) with varying degrees of potency (IC50 values ranging from 0.25 μM to 48 μM) .
  • Mechanistic Insights : Research has highlighted that these compounds may induce apoptosis through the activation of p53 pathways and inhibition of key survival signaling pathways in cancer cells.

Summary of Findings

The biological activity of this compound is promising based on its structural characteristics and preliminary studies indicating anticancer and antimicrobial activities. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of nitro-substituted precursors with thienopyrazole intermediates. Key steps:
  • Nitro group reduction: Use catalytic hydrogenation (Pd/C or Raney Ni) under inert atmosphere to avoid over-reduction .
  • Amide coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) with triethylamine in anhydrous DMF to link the benzo[d][1,3]dioxole moiety .
  • Yield optimization: Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer: Use a combination of:
  • Spectroscopic techniques: ¹H/¹³C NMR to confirm substituent integration and NOESY for stereochemical analysis .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular weight (expected m/z ~480–500 Da) .
  • Elemental analysis: Confirm C, H, N, S content within ±0.3% deviation .

Q. What solubility challenges arise with this compound, and how can they be addressed?

  • Methodological Answer: The compound is lipophilic due to its aromatic and heterocyclic core. Strategies include:
  • Solvent selection: Use DMSO or DMF for stock solutions; dilute in aqueous buffers with <5% co-solvent to avoid precipitation .
  • Surfactant-assisted dispersion: Add Tween-80 or cyclodextrins for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-nitrophenyl and benzo[d][1,3]dioxole groups?

  • Methodological Answer:
  • Analog synthesis: Replace 4-nitrophenyl with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups; modify the dioxole ring to dihydrofuran .
  • Biological testing: Compare inhibitory potency in enzyme assays (e.g., kinase or protease targets) and cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets or allosteric sites .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Validate assays: Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Control variables: Standardize cell culture conditions (e.g., passage number, serum batch) and compound purity (HPLC ≥95%) .

Q. What strategies mitigate oxidative degradation of the thienopyrazole core during long-term storage?

  • Methodological Answer:
  • Storage conditions: Lyophilize and store under argon at −80°C; avoid repeated freeze-thaw cycles .
  • Stabilizers: Add 0.1% BHT or ascorbic acid to DMSO stocks .

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